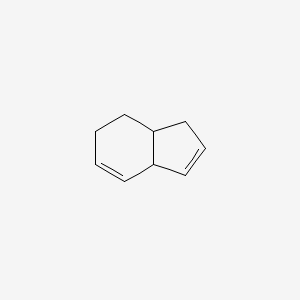

3a,6,7,7a-Tetrahydro-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

13320-60-0 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

3a,6,7,7a-tetrahydro-1H-indene |

InChI |

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1,3-4,6,8-9H,2,5,7H2 |

InChI Key |

LMEHFWAWAHGMQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC=CC2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to Tetrahydro-1H-indene Isomers

The direct construction of the tetrahydroindene core can be achieved through several powerful and versatile chemical transformations. These methods often provide a straightforward entry into the bicyclic system of 3a,6,7,7a-tetrahydro-1H-indene and its isomers. nist.gov

Diels-Alder Reactions for Tetrahydroindene Framework Construction

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a powerful method for constructing the six-membered ring of the tetrahydroindene system. This [4+2] cycloaddition typically involves the reaction of a cyclopentadiene (B3395910) derivative (the diene) with a suitable dienophile. The reaction's efficiency and stereoselectivity can be influenced by various factors, including the nature of the substituents on both the diene and dienophile, the solvent, and the use of catalysts. For instance, the reaction between cyclopentadiene and a substituted alkene can directly yield a tetrahydroindene derivative. This approach is highly valued for its ability to form multiple carbon-carbon bonds and set up to four stereocenters in a single step. nih.gov

Hydrogenation of Indene (B144670) and Related Aromatic Precursors

The partial hydrogenation of indene or its derivatives presents a direct route to tetrahydro-1H-indene isomers. This method involves the reduction of the aromatic five-membered ring of the indene system, leaving the six-membered ring intact. The choice of catalyst and reaction conditions is crucial to control the extent of hydrogenation and prevent over-reduction to the fully saturated octahydro-1H-indene. Catalysts such as palladium on carbon (Pd/C) are commonly employed for this transformation. For example, the catalytic hydrogenation of a substituted indene can be stereoselectively controlled to yield specific cis-fused perhydroindanones, which are valuable intermediates in natural product synthesis. mdpi.comresearchgate.net

General Cyclization Strategies from Suitable Precursors

Intramolecular cyclization reactions of appropriately functionalized acyclic precursors provide another versatile strategy for the synthesis of the tetrahydroindene framework. These reactions can involve various ring-closing mechanisms, such as aldol (B89426) condensations or metathesis reactions. The starting materials are designed to contain the necessary carbon skeleton and functional groups to facilitate the desired cyclization. For example, a 1,5-diketone can undergo an intramolecular aldol condensation to form a cyclohexenone ring, which can be a key step in the construction of a tetrahydroindene derivative.

Benkeser Reduction in Octahydro-1H-indene Synthesis

While the focus is on tetrahydro-1H-indene, it is relevant to mention the Benkeser reduction as a method to access the fully saturated octahydro-1H-indene. This reduction, which typically employs lithium or calcium in the presence of a low-molecular-weight amine and an alcohol, can reduce aromatic rings. Starting from indene, this method would lead to the perhydrogenated indane system. The conditions of the Benkeser reduction can be tuned to achieve varying degrees of saturation, and in some cases, it might be possible to partially reduce the indene system.

Asymmetric Synthesis of Chiral Tetrahydro-1H-indene Derivatives

The synthesis of enantiomerically pure or enriched tetrahydro-1H-indene derivatives is of paramount importance for their application in the synthesis of chiral natural products and pharmaceuticals. Asymmetric synthesis aims to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Stereoselective Aldol Cyclization and Dehydration Processes

Intramolecular aldol reactions can be rendered stereoselective by employing chiral auxiliaries, catalysts, or substrates. researchgate.net This approach is particularly powerful for constructing chiral cyclic systems. In the context of tetrahydro-1H-indene synthesis, a prochiral diketone precursor can be cyclized using a chiral catalyst to afford an optically active enone. Subsequent transformations can then lead to the desired chiral tetrahydro-1H-indene derivative. For example, the enantioselective synthesis of (7aS)-7a-methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione has been achieved using Meyers' bicyclic lactam methodology, which involves an asymmetric alkylation followed by a series of transformations including a cyclization step. researchgate.netnih.gov This highlights the power of asymmetric strategies in accessing stereochemically defined tetrahydroindene building blocks.

Meyers' Bicyclic Lactam Methodology for Enantioselective Hydrindenone Synthesis

The Meyers' bicyclic lactam methodology is a powerful strategy for the asymmetric synthesis of a wide range of chiral compounds. While originally developed for the synthesis of chiral aldehydes, ketones, and other functionalities, its principles can be extended to the enantioselective synthesis of hydrindenones, which are precursors to this compound. The core of this method involves the use of a chiral bicyclic lactam, derived from an amino alcohol, as a chiral auxiliary. umich.eduresearchgate.net

The general approach commences with the alkylation of the bicyclic lactam. The steric bulk of the lactam directs the incoming electrophile to one face of the molecule, thereby establishing a new stereocenter with high diastereoselectivity. Subsequent manipulation of the introduced fragment and removal of the chiral auxiliary yields the desired enantiomerically enriched product. In the context of hydrindenone synthesis, a suitable dienophile could be attached to the bicyclic lactam, followed by a Diels-Alder reaction with a diene to construct the core indene framework. The facial selectivity of the cycloaddition would be controlled by the chiral lactam.

A versatile approach for the synthesis of such bicyclic lactams involves the reaction of 1,8-naphthalaldehydic acid with various aminoalcohols. umich.eduresearchgate.net This method provides access to a range of 6,5-, 6,6-, and 6,7-fused bicyclic lactams in moderate to high yields. researchgate.net The choice of the amino alcohol is critical as it determines the stereochemical outcome of subsequent reactions. For instance, the reaction of 1,8-naphthalaldehydic acid with (R)-phenylglycinol can yield a 6,5-fused bicyclic lactam with high diastereoselectivity. researchgate.net Another approach involves a singlet-oxygen-initiated reaction cascade starting from furans to produce Meyers' bicyclic lactams. nih.gov

Table 1: Representative Synthesis of Fused Bicyclic Lactams

| Entry | Amino Alcohol/Amine | Reaction Conditions | Product | Yield (%) |

| 1 | Ethanolamine | Toluene, reflux, 5 h | 5,6-fused bicyclic lactam | 92 |

| 2 | 3-Aminopropanol | Toluene, reflux | 6,6-fused bicyclic lactam | 98 |

| 3 | 4-Aminobutanol | Toluene, reflux | 6,7-fused bicyclic lactam | 87 |

| 4 | Ethylenediamine | Toluene, room temp. | 6,5-fused bicyclic lactam | quantitative |

| 5 | 1,3-Diaminopropane | Toluene, room temp. | 6,6-fused bicyclic lactam | quantitative |

This table illustrates the versatility of the reaction between 1,8-naphthalaldehydic acid and various aminoalcohols or diamines to form bicyclic lactams, which are key intermediates in Meyers' methodology. Data is illustrative of typical yields reported in the literature. umich.eduresearchgate.net

Enzymatic Approaches for Enantioselective Derivatization using Hydrolases (e.g., Alcalase, Lipases)

Enzymatic methods offer a green and highly selective alternative for the synthesis of enantiomerically pure compounds. Hydrolases, such as lipases and esterases, are particularly useful for the kinetic resolution of racemic mixtures. ucc.ie In the context of this compound, enzymatic derivatization can be applied to a racemic precursor, such as a hydroxytetrahydroindene, to selectively acylate one enantiomer, allowing for the separation of the two.

The key to a successful enzymatic resolution is the ability of the enzyme to differentiate between the two enantiomers of a substrate. Lipases, for example, can exhibit high enantioselectivity in the hydrolysis of esters or the acylation of alcohols in organic solvents. researchgate.net For instance, the hydrolysis of a racemic acetate (B1210297) of a tetrahydroindene precursor catalyzed by a lipase (B570770) would preferentially yield one enantiomer of the alcohol, leaving the other enantiomer as the unreacted acetate.

Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. sci-hub.se This is achieved by combining the enzyme-catalyzed kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. sci-hub.se For the synthesis of chiral secondary alcohols that could be precursors to substituted tetrahydroindenes, a combination of an enantioselective hydrolase and a racemization catalyst can be employed. sci-hub.se

Table 2: Enantioselective Resolution using Hydrolases

| Substrate | Enzyme | Reaction Type | Enantiomeric Excess (ee %) | Conversion (%) |

| Racemic 1-phenylethyl acetate | Candida antarctica Lipase B (CaLB) | Hydrolysis | >99 | 50 |

| Racemic 1-phenylethanol | Lipase PS from Burkholderia cepacia | Acylation | >99 | 50 |

| Racemic sec-alcohol sulfate (B86663) ester | Pisa1 (sulfatase) | Hydrolysis | >99 | ~50 |

This table provides representative data on the enantioselectivity of various hydrolases in kinetic resolutions, demonstrating their potential for preparing enantiomerically pure precursors for this compound. researchgate.netsci-hub.se

Diastereoselective Control in Synthetic Pathways

One common approach is the Diels-Alder reaction to form the bicyclic core. The stereochemical outcome of this reaction can often be predicted by the "endo rule" and can be influenced by the nature of the diene and dienophile. For instance, the reaction of 4-vinylimidazoles with N-phenylmaleimide leads to Diels-Alder cycloadducts that can undergo further reactions with high diastereocontrol, forming up to five new stereocenters. nih.gov

Another powerful strategy is the cascade Michael addition reaction. For example, the synthesis of highly functionalized cyclohexanones, which share a six-membered ring with the tetrahydroindene system, can be achieved with complete diastereoselectivity in many cases through a cascade inter-intramolecular double Michael addition. beilstein-journals.org Such strategies could be adapted for the construction of the hydrindenone core.

Furthermore, asymmetric transfer hydrogenation of γ-keto carboxylic acids using a formic acid-triethylamine azeotrope as the hydrogen source can produce chiral multicyclic γ-lactones with excellent diastereo- and enantioselectivities. rsc.org This methodology, which proceeds via a reduction/lactonization sequence, could be a key step in a synthetic route towards stereochemically defined tetrahydroindene derivatives. rsc.org

Table 3: Examples of Diastereoselective Reactions

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) |

| Asymmetric Transfer Hydrogenation | γ-keto carboxylic acids | Ru-catalyst | >20:1 |

| Cascade Michael Addition | Curcumins and arylidenemalonates | aq. KOH, TBAB | Complete diastereoselectivity |

| Intermolecular Ene Reaction | Diels-Alder cycloadducts | - | High diastereocontrol |

This table illustrates various reaction types that afford high levels of diastereoselectivity, which are applicable to the synthesis of complex cyclic systems like this compound. nih.govbeilstein-journals.orgrsc.org

Chemical Reactivity and Transformation Mechanisms

Functionalization Reactions of the Tetrahydro-1H-indene Core

The double bonds within the 3a,6,7,7a-Tetrahydro-1H-indene framework are the primary sites for functionalization, allowing for the introduction of a wide range of chemical groups and the synthesis of more complex molecular architectures.

Halogenation reactions, particularly bromination, have been effectively employed to functionalize the tetrahydro-1H-indene core, leading to the formation of various halogenated derivatives.

The reaction of this compound with N-Bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as lithium perchlorate (B79767) (LiClO₄) in acetic acid provides a pathway to dibromodiacetate derivatives. nih.gov This reaction proceeds at room temperature and results in a mixture of dibromodiacetate products. nih.gov The use of NBS allows for a controlled bromination of the double bonds. rsc.orgnih.govyoutube.com The resulting mixture of dibromodiacetates can be separated using column chromatography. nih.gov

| Reactant | Reagents | Catalyst | Solvent | Products | Yields |

|---|---|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | LiClO₄ | Acetic Acid | Dibromodiacetate derivatives | Product 1: 39%, Product 2: 37% |

Direct bromination of this compound with molecular bromine (Br₂) in a solvent like dichloromethane (B109758) (CH₂Cl₂) leads to the formation of tetrabromo octahydroindene isomers. nih.gov This reaction proceeds rapidly at room temperature in the dark. nih.gov The addition of bromine occurs across both double bonds of the tetrahydroindene core. The resulting mixture of tetrabromo octahydroindene isomers can be separated and purified by column chromatography. nih.gov

| Reactant | Reagent | Solvent | Conditions | Products |

|---|---|---|---|---|

| This compound | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | Room temperature, dark | Tetrabromo octahydroindene isomers |

The double bonds of this compound are readily converted to epoxide functionalities. The synthesis of diepoxides from this precursor has been explored, yielding stereoisomeric products with distinct orientations.

The synthesis of diepoxides from this compound can be achieved through a two-step process. First, the tetrahydroindene is converted to dibromodiacetate derivatives. nih.gov Subsequent treatment of these intermediates with a base, such as sodium hydroxide (B78521) (NaOH) in methanol, leads to the formation of a mixture of diepoxides. nih.gov This method allows for the selective formation of diepoxides with endo-exo and exo-exo orientations. nih.gov The stereochemistry of the resulting diepoxides is influenced by the stereochemistry of the precursor dibromodiacetates. The specific orientations of the epoxide rings are a key feature of this synthetic route. nih.gov Epoxides are valuable intermediates in organic synthesis due to their reactivity with various nucleophiles. nih.gov

| Precursor | Reagent | Solvent | Products | Key Feature |

|---|---|---|---|---|

| Dibromodiacetate derivatives of tetrahydro-1H-indene | Sodium Hydroxide (NaOH) | Methanol | Diepoxide mixture | Selective formation of endo-exo and exo-exo orientations |

The carbon-carbon double bonds in this compound can undergo oxidative cleavage to yield carbonyl compounds and carboxylic acids. The specific products formed depend on the oxidizing agent and reaction conditions employed.

Oxidative cleavage of alkenes is a common method for the synthesis of carboxylic acids. organic-chemistry.org Strong oxidizing agents such as potassium permanganate (KMnO₄) can be used to cleave the double bonds of cyclic alkenes, which can ultimately lead to the formation of dicarboxylic acids after further oxidation of any intermediate aldehydes. youtube.com The oxidation of alcohols, which can be formed from the hydration of alkenes, to carbonyl compounds is also a fundamental transformation in organic synthesis. lookchem.comresearchgate.net While specific studies detailing the direct oxidation of this compound to specific carbonyl or carboxylic acid derivatives are not extensively documented in the provided search results, the general reactivity of alkenes suggests that such transformations are feasible. For instance, the oxidation of alkenes to ketones can be achieved using various reagents. google.com

Reduction Reactions to Alcohols and Saturated Analogues

The reduction of the this compound skeleton is a critical transformation for accessing a variety of saturated and partially saturated bicyclic compounds, which are valuable intermediates in organic synthesis. The olefinic bond and any existing carbonyl groups within the tetrahydroindene framework are the primary targets for reduction.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the complete saturation of the tetrahydroindene ring system. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). youtube.comyoutube.com The reaction is generally performed under pressure and results in the syn-addition of hydrogen atoms across the double bond from the less sterically hindered face of the molecule. youtube.com

For instance, the catalytic hydrogenation of enone derivatives of tetrahydro-1H-indene leads to the corresponding saturated bicyclic ketones. In a specific example, an enone was successfully reduced using 10% Pd/C under a hydrogen atmosphere of 4 bar to yield the saturated hexahydroindenone derivative. nih.gov These hydrogenation reactions are exothermic, with the amount of heat released, known as the heat of hydrogenation, being dependent on the stability of the initial alkene. youtube.comyoutube.com More substituted, and thus more stable, alkenes release less energy upon hydrogenation. youtube.com

The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, particularly when chiral centers are present or being formed. Enantioselective hydrogenation of cyclic tetrasubstituted olefinic derivatives has been achieved with high efficiency using rhodium-based catalysts, yielding products with two contiguous chiral centers in high enantiomeric excess. rsc.org

Reduction to Alcohols:

The carbonyl group in tetrahydro-1H-indene derivatives can be selectively reduced to the corresponding alcohol. This is typically achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent for the reduction of ketones to secondary alcohols. For more sterically hindered or less reactive carbonyls, lithium aluminum hydride (LiAlH₄) can be employed, although it is a much stronger and less selective reducing agent. pugetsound.edu

The stereoselectivity of these reductions is often governed by the steric environment around the carbonyl group. The hydride nucleophile will typically attack from the less hindered face of the molecule, leading to the preferential formation of one diastereomer.

Below is an interactive data table summarizing typical reduction reactions performed on this compound derivatives.

| Starting Material | Reagents and Conditions | Product | Notes |

| Tetrahydroindenone Derivative | H₂, Pd/C, EtOAc, 4 bar H₂ pressure | Hexahydroindenone | Catalytic hydrogenation leading to the saturated analogue. nih.gov |

| Tetrahydroindenone Derivative | NaBH₄, MeOH | Tetrahydroindenol | Reduction of a ketone to a secondary alcohol. |

| Tetrahydroindene | H₂, PtO₂ | Hexahydroindane | Complete saturation of the bicyclic system. |

Substitution Reactions (e.g., Halogenation followed by Nucleophilic Substitution)

Substitution reactions on the this compound scaffold provide a pathway to introduce a wide array of functional groups. A common strategy involves initial halogenation of the double bond, followed by nucleophilic substitution.

Halogenation:

The double bond in the tetrahydro-1H-indene ring system can readily undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction typically proceeds through a cyclic halonium ion intermediate. The subsequent attack by a halide ion results in the formation of a dihalogenated derivative. The stereochemistry of the addition is typically anti, meaning the two halogen atoms add to opposite faces of the double bond.

Greener methods for bromination of aromatic and heteroaromatic systems have been developed using hydrobromic acid (HBr) as the halogen source and hydrogen peroxide (H₂O₂) as the oxidant in solvents like ethanol or water, which could potentially be adapted for olefinic systems. dntb.gov.ua

Nucleophilic Substitution:

The resulting dihaloalkane can then undergo nucleophilic substitution reactions. Due to the presence of two leaving groups (the halogen atoms), these reactions can be complex, potentially leading to a mixture of products, including elimination products. However, under controlled conditions, one or both halogens can be displaced by a variety of nucleophiles.

For example, reaction with a strong nucleophile like sodium azide (NaN₃) can introduce an azido group, which can be further reduced to an amine. Similarly, reaction with alkoxides (RO⁻) can lead to the formation of ethers, and reaction with cyanide (CN⁻) can introduce a nitrile group, which is a versatile precursor for carboxylic acids, amines, and amides.

The regioselectivity and stereoselectivity of the nucleophilic substitution are influenced by the structure of the dihalo-tetrahydroindane and the nature of the nucleophile. Sₙ2 reactions, which are common for primary and secondary halides, proceed with inversion of stereochemistry at the reacting center.

A summary of potential substitution reaction pathways is presented in the table below.

| Intermediate | Nucleophile | Reagents and Conditions | Product Type |

| Dibromo-hexahydroindane | Azide (N₃⁻) | NaN₃, DMF | Azido-bromo-hexahydroindane or Diazido-hexahydroindane |

| Dibromo-hexahydroindane | Hydroxide (OH⁻) | NaOH, H₂O | Bromo-hexahydroindenol or Hexahydroindanediol |

| Dibromo-hexahydroindane | Alkoxide (RO⁻) | NaOR, ROH | Alkoxy-bromo-hexahydroindane or Dialkoxy-hexahydroindane |

Pericyclic and Rearrangement Reactions

Sigmatropic Rearrangements in Unsaturated Tetrahydro-1H-indene Systems

Sigmatropic rearrangements are concerted, intramolecular pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.orglibretexts.org In the context of unsaturated this compound systems, these rearrangements can lead to constitutional and stereoisomers.

A notable example is the organicreactions.orgmasterorganicchemistry.com-hydride shift. If a hydrogen atom is suitably positioned on a carbon atom adjacent to the π-system of the tetrahydroindene ring, it can migrate to the other end of the diene system. This process is thermally allowed and proceeds suprafacially, meaning the hydrogen atom remains on the same face of the π-system throughout the migration. uh.edulibretexts.org For instance, heating 1-deuterioindene leads to the scrambling of the deuterium label to all three positions on the five-membered ring through a series of organicreactions.orgmasterorganicchemistry.com-hydride shifts. libretexts.org

The Cope and Claisen rearrangements are wikipedia.orgwikipedia.org-sigmatropic rearrangements that are highly valuable in organic synthesis. imperial.ac.uk While not inherent to the basic tetrahydro-1H-indene structure, these rearrangements can be engineered into derivatives. For example, a tetrahydroindene derivative containing a 1,5-diene moiety could undergo a Cope rearrangement upon heating. libretexts.org Similarly, an allyl vinyl ether derivative of tetrahydro-1H-indene could undergo a Claisen rearrangement to form a γ,δ-unsaturated carbonyl compound. imperial.ac.uk The formation of the strong carbonyl bond often makes the Claisen rearrangement irreversible. uh.edu

Beckmann Rearrangement in Oxime Derivatives

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.orgorganicreactions.org This reaction can be applied to oxime derivatives of tetrahydro-1H-indenones to produce lactams, which are cyclic amides.

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the alkyl group that is anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam. organic-chemistry.org The Beckmann rearrangement is highly stereospecific; the group that migrates is the one positioned trans to the hydroxyl group in the oxime. wikipedia.org

For a cyclic ketoxime derived from a tetrahydro-1H-indenone, the Beckmann rearrangement would result in ring expansion, forming a bicyclic system containing a seven-membered lactam ring. The archetypal example of the Beckmann rearrangement is the industrial synthesis of caprolactam from cyclohexanone oxime, which is the precursor to Nylon 6. wikipedia.org

A variety of acidic catalysts can be used to promote the Beckmann rearrangement, including strong mineral acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids. wikipedia.orgillinois.edu

The table below illustrates the key features of these pericyclic and rearrangement reactions.

| Reaction Type | Substrate Requirement | Key Transformation | Typical Conditions |

| organicreactions.orgmasterorganicchemistry.com-Sigmatropic Hydride Shift | Unsaturated tetrahydroindene with an appropriately positioned hydrogen | Migration of a hydrogen atom across the diene system | Thermal |

| Cope Rearrangement | Tetrahydroindene derivative containing a 1,5-diene moiety | Rearrangement of the 1,5-diene to an isomeric 1,5-diene | Thermal |

| Claisen Rearrangement | Allyl vinyl ether derivative of tetrahydroindene | Conversion of the allyl vinyl ether to a γ,δ-unsaturated carbonyl compound | Thermal |

| Beckmann Rearrangement | Oxime derivative of a tetrahydroindenone | Conversion of the oxime to a lactam | Acid catalysis (e.g., H₂SO₄) |

Catalytic Reaction Pathways

Transition Metal-Catalyzed Transformations (e.g., Intramolecular Heck Reactions)

Transition metal catalysis offers powerful and efficient methods for the construction and functionalization of complex organic molecules, including the this compound framework. cnr.it Among these, the intramolecular Heck reaction has emerged as a reliable tool for forming cyclic structures. organicreactions.orgresearchgate.net

The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org This reaction is highly versatile and can be used to construct a wide range of ring sizes under mild and nearly neutral conditions, exhibiting high functional group tolerance. organicreactions.orgresearchgate.net In the context of tetrahydro-1H-indene synthesis, an appropriately substituted acyclic precursor containing both an alkenyl halide and an alkene can be cyclized to form the bicyclic indene (B144670) core.

The catalytic cycle of the Heck reaction generally involves:

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl or alkenyl halide.

Migratory Insertion: The alkene moiety of the substrate coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A β-hydrogen is eliminated from the resulting alkylpalladium intermediate to form the cyclized product and a hydridopalladium complex.

Reductive Elimination: The hydridopalladium species reductively eliminates HX, regenerating the palladium(0) catalyst.

The intramolecular Heck reaction can be used to create congested tertiary and quaternary stereocenters with high levels of diastereoselectivity or enantioselectivity, particularly when chiral ligands are employed. organicreactions.orgresearchgate.netuwindsor.ca

An efficient method for preparing substituted indene derivatives has been developed using a palladium-catalyzed consecutive double Heck coupling of substituted alkenes with internal alkynes in water. nih.gov This approach allows for the synthesis of indene derivatives bearing all-carbon quaternary centers with a broad substrate scope. nih.gov

The table below provides an overview of the intramolecular Heck reaction as it applies to the synthesis of tetrahydro-1H-indene systems.

| Reaction | Catalyst System | Key Bond Formation | Substrate Features |

| Intramolecular Heck Reaction | Pd(0) catalyst (e.g., Pd(OAc)₂, phosphine ligands) | Carbon-carbon bond formation to close a ring | Acyclic precursor with an alkenyl halide and an alkene |

| Tandem Heck Reactions | Pd(0) catalyst | Multiple C-C bond formations in a single pot | Precursors designed for sequential cyclizations |

Organocatalysis in Tetrahydro-1H-indene Synthesis

The asymmetric synthesis of tetrahydro-1H-indene derivatives has been effectively achieved through organocatalysis, a field that utilizes small organic molecules to catalyze chemical transformations. A notable example is the synthesis of (+)-(7aS)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a key intermediate in the synthesis of steroids and other natural products. This process often employs a chiral organocatalyst, such as the amino acid S-(-)-proline, to induce stereoselectivity. orgsyn.orgwikipedia.org

The synthesis commences with the Michael addition of 2-methyl-1,3-cyclopentanedione to methyl vinyl ketone to form a prochiral triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. orgsyn.org This intermediate then undergoes an intramolecular aldol (B89426) condensation catalyzed by S-(-)-proline. The proline catalyst facilitates an asymmetric cyclization, leading to the formation of a chiral bicyclic aldol product, (+)-(3aS,7aS)-2,3,3a,4,7,7a-hexahydro-3a-hydroxy-7a-methyl-1H-indene-1,5(6H)-dione, with high enantiomeric excess. orgsyn.orgwikipedia.org The subsequent step involves the dehydration of this aldol adduct to yield the final enedione product. orgsyn.org

The mechanism of the S-(-)-proline-catalyzed intramolecular aldol reaction is believed to proceed through an enamine intermediate. The proline reacts with one of the ketone carbonyl groups of the triketone to form a nucleophilic enamine. This is followed by an intramolecular cyclization where the enamine attacks another carbonyl group within the same molecule, leading to the formation of the carbon-carbon bond that creates the bicyclic system. The stereochemistry of the final product is controlled by the chiral environment provided by the proline catalyst during this key bond-forming step. wikipedia.org While the precise mechanism for the high degree of asymmetric induction is still a subject of investigation, it is this catalytic step that is crucial for establishing the chirality of the tetrahydroindene core. orgsyn.org

Table 1: Research Findings on the Organocatalytic Synthesis of a Tetrahydro-1H-indene Derivative

| Precursor | Catalyst | Solvent | Key Intermediate | Final Product | Yield (of triketone) | Enantiomeric Excess |

|---|---|---|---|---|---|---|

| 2-Methyl-1,3-cyclopentanedione and Methyl vinyl ketone | S-(-)-Proline | N,N-Dimethylformamide | (+)-(3aS,7aS)-2,3,3a,4,7,7a-Hexahydro-3a-hydroxy-7a-methyl-1H-indene-1,5(6H)-dione | (+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | 100% | 93% |

Enzymatic Catalysis in Organic Solvents

The application of enzymatic catalysis in organic solvents for the synthesis of carbo- and heterocyclic compounds has garnered significant interest due to the high selectivity and mild reaction conditions offered by enzymes. While the direct enzymatic synthesis of this compound has not been extensively documented, analogous enzymatic transformations highlight the potential of this methodology for accessing such structures. Key enzymatic reaction types that could be applied to the synthesis of tetrahydroindene frameworks include enzymatic Diels-Alder reactions and the enzymatic reduction of unsaturated precursors.

Enzymatic Diels-Alder reactions, catalyzed by so-called Diels-Alderases, are of particular relevance as the Diels-Alder reaction is a powerful method for the construction of cyclohexene rings, the core structure of tetrahydro-1H-indene. researchgate.netresearchgate.netbohrium.com Research has demonstrated that both natural and engineered Diels-Alderases can catalyze intermolecular [4+2] cycloadditions to produce substituted cyclohexenes with high regio- and stereoselectivity. researchgate.netresearchgate.net For instance, the enzyme MaDA has been utilized in the chemoenzymatic synthesis of various natural products containing a cyclohexene scaffold. nih.gov The use of enzymes in these cycloadditions can overcome challenges associated with controlling stereochemistry in traditional chemical synthesis. researchgate.netresearchgate.net The reaction environment in an enzyme's active site can pre-organize the diene and dienophile, thus facilitating the desired cycloaddition pathway. nih.gov

Another potential enzymatic route to tetrahydroindene derivatives involves the stereoselective reduction of corresponding indanone precursors. Oxidoreductases, such as alcohol dehydrogenases (ADHs), have been successfully employed for the enantioselective reduction of a wide array of ketones to their corresponding chiral alcohols. nih.gov Specifically, the asymmetric reduction of 1-indanone derivatives has been achieved using various enzymes, including transaminases and alcohol dehydrogenases, to produce chiral indanols and aminoindanes, which are valuable building blocks in medicinal chemistry. researchgate.netrsc.org These enzymatic reductions often proceed with high enantiomeric excess and can be performed in organic solvents to overcome substrate solubility issues.

Lipases are another class of enzymes that have shown great utility in organic synthesis, particularly in the kinetic resolution of racemates. nih.gov While not a direct synthesis, lipase-catalyzed acylation or hydrolysis could be employed to resolve a racemic mixture of a tetrahydro-1H-indene derivative, providing access to enantiomerically pure forms of the compound. Lipases are known for their stability and activity in non-aqueous media. nih.govmdpi.com

Table 2: Analogous Enzymatic Reactions Potentially Applicable to Tetrahydro-1H-indene Synthesis

| Reaction Type | Enzyme Class | Substrate Class | Product Class | Key Advantages |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Diels-Alderase | Dienes and Dienophiles | Substituted Cyclohexenes | High stereocontrol (enantio- and diastereoselectivity) |

| Ketone Reduction | Oxidoreductase (e.g., ADH) | Prochiral Ketones (e.g., Indanones) | Chiral Alcohols (e.g., Indanols) | High enantioselectivity, mild reaction conditions |

| Kinetic Resolution | Lipase (B570770) | Racemic Alcohols or Esters | Enantiopure Alcohols and Esters | Access to enantiomerically pure compounds, broad substrate scope |

Stereochemical Investigations and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is fundamental to understanding the properties and reactivity of 3a,6,7,7a-tetrahydro-1H-indene and its derivatives. The fusion of the two rings can be either cis or trans. The cis-isomer, formally named (3aR,7aS)-octahydro-1H-indene, has the hydrogen atoms at the bridgehead carbons (3a and 7a) on the same side of the molecule. The trans-isomer has them on opposite sides.

The relative stereochemistry of derivatives of this compound has been established in several studies. For instance, in the synthesis of this compound-4-carboxylic acid, the stereochemistry of the resulting product was a key aspect of its characterization. The stereochemistry of related bicyclic imides has also been investigated, contributing to the broader understanding of this class of compounds. The absolute stereochemistry, which defines the specific enantiomer, can be determined using techniques such as the modified Mosher's method, as has been applied to related complex natural products.

Studies on Asymmetric Induction in Catalytic Reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, a crucial aspect in the synthesis of chiral molecules. The this compound scaffold is a valuable building block in the synthesis of more complex chiral molecules.

Research has explored the use of chiral catalysts to control the stereochemical outcome of reactions involving tetrahydroindene derivatives. For example, asymmetric synthesis has been employed to create optically active diterpenes using key compounds derived from the indene (B144670) framework. While specific studies focusing solely on this compound are limited, the principles of asymmetric induction are broadly applicable. For instance, effective 1,7-asymmetric induction has been demonstrated in reactions of structurally related 6-hydroxyallylstannanes with aldehydes. Such studies provide a basis for developing enantioselective syntheses of substituted 3a,6,7,7a-tetrahydro-1H-indenes.

Diastereomer Separation and Characterization

In chemical reactions that produce multiple stereoisomers, the separation and characterization of these diastereomers are essential. For derivatives of this compound, the presence of multiple chiral centers can lead to the formation of diastereomeric pairs.

The separation of these diastereomers can be challenging due to their similar physical properties. Chromatographic methods, such as column chromatography or high-performance liquid chromatography (HPLC), are often employed for this purpose. The characterization of the separated diastereomers typically involves spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography to determine their distinct stereochemical structures. For example, in the context of synthesizing functionalized hydrindanes, mixtures of cis- and trans-isomers are often obtained, which then require separation for complete characterization. The hydrogenation of a mixture containing ethyl this compound-4-carboxylate and its corresponding trans-hydrindan isomer highlights the presence of such diastereomeric mixtures that necessitate separation and characterization.

Spectroscopic and Structural Characterization Methods

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 3a,6,7,7a-Tetrahydro-1H-indene, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. nih.gov

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the olefinic, allylic, and aliphatic protons. The olefinic protons on the two double bonds would appear in the downfield region (typically 5.0-6.0 ppm). The allylic and bridgehead protons would resonate in the mid-field range, while the remaining saturated methylene (B1212753) protons would be found in the upfield region. The coupling patterns (spin-spin splitting) between adjacent protons are key to establishing the connectivity within the molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, this includes four olefinic carbons and five aliphatic carbons (including bridgehead and methylene carbons). The chemical shifts of the olefinic carbons appear significantly downfield compared to the aliphatic carbons. The use of broadband proton decoupling simplifies the spectrum to a series of single lines, one for each unique carbon atom. wikipedia.org

| NMR Data Type | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹H NMR | Olefinic: ~5.0-6.0Aliphatic/Allylic: ~1.5-3.0 | Number of proton environments, electronic environment, proton-proton coupling (connectivity). |

| ¹³C NMR | Olefinic: ~120-140Aliphatic: ~20-50 | Number of unique carbon atoms, hybridization (sp² vs. sp³). |

Table 1: Expected NMR Spectral Data for this compound.

Two-dimensional (2D) NMR techniques are indispensable for resolving the complex spectral overlaps and confirming the structural assignments made from 1D spectra. nih.gov

APT (Attached Proton Test): While not a 2D technique, this experiment is often used alongside ¹³C NMR. It differentiates carbon signals based on the number of attached protons (CH, CH₂, CH₃ vs. quaternary C), which is crucial for assigning the aliphatic signals of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. libretexts.orgyoutube.com Cross-peaks in the COSY spectrum connect coupled protons, allowing for the mapping of the proton-proton network throughout the molecule's framework, tracing the connectivity from one proton to its neighbors. researchgate.net

HETCOR (Heteronuclear Correlation): This 2D experiment, or its more modern equivalents like HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence), establishes the correlation between directly bonded protons and carbon atoms. libretexts.org Each cross-peak in a HETCOR spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing definitive C-H assignments. youtube.comyoutube.com

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, typically within 5 Å. libretexts.org Measuring the NOE is a critical technique for determining the stereochemistry of a molecule, such as the cis or trans fusion of the rings in this compound. wikipedia.orglibretexts.org

In an NOE experiment (often run as a 2D experiment called NOESY), irradiation of a specific proton will cause an enhancement in the signal intensity of other protons that are in close spatial proximity, regardless of whether they are connected through bonds. organicchemistrydata.org For this compound, NOE studies would be essential to confirm the stereochemical relationship between the bridgehead protons and adjacent protons on both rings, which ultimately defines the geometry of the ring junction (cis or trans). nist.gov

Mass Spectrometry (MS) Techniques (e.g., HRMS (ESI), EI-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation patterns.

EI-MS (Electron Ionization Mass Spectrometry): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound shows a molecular ion (M⁺) peak corresponding to its molecular weight (120 g/mol ). nih.gov The fragmentation pattern is characteristic of the molecule's structure, often involving retro-Diels-Alder reactions or loss of small hydrocarbon fragments.

HRMS (ESI) (High-Resolution Mass Spectrometry with Electrospray Ionization): While EI is a common technique for volatile hydrocarbons, HRMS with a soft ionization technique like ESI can be used to determine the exact mass of the molecular ion with very high precision. rsc.org This allows for the unambiguous determination of the elemental formula (C9H12), distinguishing it from any other compound with the same nominal mass.

| Mass Spectrometry Data | Observed m/z | Interpretation |

| Molecular Ion (M⁺) | 120 | Confirms the molecular weight of the compound. nih.gov |

| Exact Mass (HRMS) | 120.0939 | Determines the elemental formula as C9H12. nih.gov |

Table 2: Mass Spectrometry Data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. nih.gov

The IR spectrum of this compound is characterized by absorption bands corresponding to its alkene and alkane moieties. nist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C-H Stretch (Olefinic) | > 3000 |

| C-H Stretch (Aliphatic) | < 3000 |

| C=C Stretch | ~1640-1680 |

| C-H Bend | ~1450 |

Table 3: Key Infrared Absorption Bands for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com This technique can provide unambiguous information on bond lengths, bond angles, and stereochemistry.

For this compound, which is a liquid at standard conditions, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. nih.gov To date, a crystal structure for the parent compound does not appear to be available in the public domain. However, X-ray crystallography has been successfully applied to solid derivatives of indene (B144670), confirming the utility of this method for definitively establishing the stereochemistry and conformation of the bicyclic ring system once a suitable crystalline sample is obtained. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Molecular Structure and Stability

Density Functional Theory (DFT) has proven to be a powerful tool for determining the equilibrium geometries and harmonic frequencies of indene (B144670) derivatives. For instance, studies on related indane (2,3-dihydro-1H-indene) and its derivative 1H-indene-1,3(2H)-dione have utilized DFT at the 6-311G(d,p) level of theory to analyze their molecular structures. researchgate.net These calculations have revealed that the skeletal framework of these molecules is non-planar. researchgate.net

DFT has also been instrumental in the study of more complex systems involving indene structures. For example, in the investigation of potential inhibitors for lung and breast cancer, DFT was used to optimize the geometry of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA), which was subsequently used in molecular docking studies. physchemres.org Similarly, DFT calculations have been applied to study the structural and electronic properties of Alpidem, an imidazopyridine derivative, providing reliable data on its stability and chemical reactivity. nih.gov

Furthermore, DFT has been employed to investigate the infrared spectra of solid indene, with calculations helping to assign the main infrared absorptions and suggesting a monoclinic symmetry for its theoretical crystalline phase. researchgate.net These theoretical spectra, when compared with experimental data, show good agreement, validating the accuracy of the DFT approach. researchgate.netresearchgate.net

Prediction of Reactive Sites: Molecular Electrostatic Potential (MEP) Maps and Contour Diagrams

Molecular Electrostatic Potential (MEP) maps are crucial for understanding the chemical reactivity of a molecule by illustrating its charge distribution. In the case of indene derivatives, MEP analysis has been used to visualize how reactivity changes from a simple hydrocarbon like indane to its dione (B5365651) derivative. researchgate.net The MEP surface provides a visual representation of the electron density, highlighting regions that are susceptible to electrophilic or nucleophilic attack.

For the anxiolytic drug Alpidem, MEP maps, along with HOMO-LUMO analysis, have been used to gain insights into the molecule's stability and chemical reactivity. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov

Stereoisomer Stability and Energetic Analysis

The study of stereoisomers is essential for understanding the three-dimensional nature of molecules and its impact on their properties. For 3a,6,7,7a-tetrahydro-1H-indene, different stereoisomers exist, such as the cis and trans forms. nist.gov Computational methods can be used to determine the relative stabilities of these isomers by calculating their energies.

While specific energetic analyses for the stereoisomers of this compound are not detailed in the provided results, the general approach involves using high-level ab initio or DFT methods to calculate the energies of the optimized geometries of each isomer. The isomer with the lower calculated energy is predicted to be the more stable. This type of analysis has been performed for related systems like s-indacene, where different theoretical methods were used to determine the most stable geometric structure. researchgate.net

Theoretical Spectroscopic Data Prediction (e.g., Excitation and Circular Dichroism Spectra using SAC/SAC-CI calculations)

Theoretical methods are widely used to predict various types of spectroscopic data, which can then be compared with experimental results for validation. For instance, DFT has been used to calculate the infrared spectra of solid indene, showing good agreement with experimental measurements. researchgate.net

More advanced techniques like Symmetry-Adapted Cluster/Configuration Interaction (SAC/SAC-CI) can be used to predict electronic excitation and circular dichroism spectra. While no specific SAC/SAC-CI studies on this compound were found, the application of such methods to related aromatic systems demonstrates their potential. Machine learning techniques are also emerging as a powerful tool for predicting spectroscopic features, such as UV-Vis spectra, from molecular structures. nih.govchemrxiv.org

In Silico Evaluation of Molecular Interactions (e.g., Docking Studies for Chemical Scaffolds)

In silico methods, particularly molecular docking, are extensively used to evaluate the interactions between small molecules and biological macromolecules, such as proteins. This approach is crucial in drug discovery for predicting the binding affinity and mode of a ligand to its target receptor.

For example, the inhibitory potential of an indole (B1671886) derivative against lung and breast cancer targets was evaluated using multi-targeted molecular docking. physchemres.org Similarly, the interactions of the anxiolytic drug Alpidem with enzymes associated with Alzheimer's disease were investigated through molecular docking analyses, revealing strong binding affinities. nih.gov In another study, docking and molecular dynamics simulations were used to evaluate potential inhibitors of the NDM-1 enzyme, a key player in antibiotic resistance. mdpi.com

These studies highlight the power of in silico techniques to screen and identify promising drug candidates based on their predicted interactions with specific biological targets.

Polymerization Chemistry of Tetrahydro 1h Indene and Derivatives

Monomer Applications in Polymer Synthesis

3a,6,7,7a-Tetrahydro-1H-indene and its related structures, such as its precursor dicyclopentadiene (DCPD), are recognized as important monomers and intermediates in the production of resins and polymers. mdpi.com These cyclic olefins are foundational components for creating multi-ring alicyclic fused and bridged ring structures within polymer chains. googleapis.com Their primary application lies in their ability to undergo polymerization to form hydrocarbon resins, unsaturated polyester resins, and specialty polymers like cyclic olefin copolymers (COCs). mdpi.com The incorporation of the tetrahydroindene moiety into a polymer backbone imparts unique structural and thermal characteristics, making it a target for synthesizing materials with specific performance attributes.

Copolymerization with Cyclic Dienes and Terpenes (e.g., Dicyclopentadiene, Beta-Pinene)

The structural similarity of tetrahydroindene to other cyclic dienes allows for its effective copolymerization with a variety of monomers, including other cyclic compounds and naturally derived terpenes.

Dicyclopentadiene (DCPD): Tetrahydroindene can be copolymerized with DCPD, a widely used monomer in resin production. For instance, 5-methyl tetrahydroindene has been successfully copolymerized with DCPD using ring-opening metathesis polymerization (ROMP) to produce materials with tailored glass-transition temperatures. google.com Scandium-based catalysts have also been employed for the terpolymerization of ethylene, norbornene, and DCPD, indicating a pathway for incorporating various cyclic olefins into a single polymer chain. rsc.org These processes result in complex hydrocarbon resins with applications in inks, adhesives, and coatings. epa.govgoogle.com

Beta-Pinene (β-Pinene): Beta-pinene, a renewable terpene monomer, can be polymerized through cationic or radical mechanisms to form tackifier resins and other specialty polymers. researchgate.netmdpi.com It can be copolymerized with monomers like isobutylene, styrene, and ethylene. mdpi.comnih.gov The copolymerization of α-pinene and β-pinene has been achieved using AlCl₃ as a catalyst. mdpi.com Given that tetrahydroindene also polymerizes via these mechanisms, it can be readily copolymerized with β-pinene. Such copolymers are valued in adhesive formulations for their ability to modify tack, peel strength, and viscosity. The process often involves living cationic polymerization, which allows for precise control over the polymer's molecular weight and structure. google.com Reversible addition-fragmentation chain transfer (RAFT) polymerization has also been successfully used to create alternating copolymers of β-pinene and maleic anhydride. researchgate.net

Formation of Specialty Polymers with Controlled Properties (e.g., High Thermal Stability, Chemical Resistance)

The incorporation of the rigid, bicyclic structure of tetrahydroindene into polymer backbones is a key strategy for developing specialty polymers with enhanced thermal and chemical stability. pageplace.depageplace.de

High Thermal Stability: The inherent rigidity of the cyclic monomer unit restricts the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal degradation temperatures (Td). rsc.org For example, cyclic olefin copolymers (COCs) produced from ethylene and bulky cyclic olefins like tricyclopentadiene (derived from DCPD) exhibit Tg values as high as 252°C. rsc.org Similarly, spiro polycycloacetals, which feature structurally rigid backbones, display degradation temperatures (T-5%) in the range of 343–370°C and Tg values from 179–243°C. rsc.org This demonstrates the principle that incorporating such cyclic structures significantly enhances a polymer's ability to withstand high temperatures. specialchem.com

Chemical Resistance: Polymers containing a high proportion of hydrocarbon cyclic units, such as COCs, are known for their excellent resistance to a wide range of chemicals, including acids, bases, and polar solvents. mdpi.com This inertness is attributed to the stable, non-polar nature of the polymer backbone. Materials like thermochromic polymer blends can maintain stability when exposed to various chemical environments, a property crucial for applications such as intelligent food packaging. mdpi.com

Table 1: Thermal Properties of Polymers Incorporating Rigid Cyclic Monomers

| Polymer Type | Cyclic Monomer(s) | Glass Transition Temp. (Tg) | Decomposition Temp. (T-5%) | Source(s) |

|---|---|---|---|---|

| Spiro Polycycloacetal | Vanillin & DFP/DFS Derivatives | 179 - 243 °C | 343 - 370 °C | rsc.org |

| Cyclic Olefin Copolymer | Ethylene & Tricyclopentadiene | 50 - 252 °C | Not Specified | rsc.org |

| Cyclic Olefin Terpolymer | Ethylene, Norbornene, Dicyclopentadiene | 162.8 °C | Not Specified | rsc.org |

Influence of Monomer Ratio and Polymerization Conditions on Material Characteristics

The final properties of copolymers derived from tetrahydroindene are highly dependent on the molar ratio of the monomers in the feed and the specific conditions under which the polymerization is conducted. These factors directly influence the polymer's molecular weight, composition, and, consequently, its mechanical and thermal properties. mdpi.com

Monomer Ratio: The ratio of comonomers is a critical parameter for controlling the molecular weight and structure of the resulting polymer. nih.gov In the synthesis of polyphenylene sulfone (PPSU), for example, varying the molar ratio of the two monomers allowed for the production of polymers with molecular weights ranging from 13,400 to 102,000 g/mol . mdpi.com This change in molecular weight directly impacts material properties; a decrease in molecular weight leads to a lower glass transition temperature and increased brittleness, as seen in reduced impact strength and elongation at break. mdpi.com In emulsion copolymerization involving indene (B144670), adjusting the monomer-to-water ratio can be used as a tool to control the copolymer composition and minimize compositional drift during the reaction. scispace.comtue.nl

Polymerization Conditions: Reaction parameters such as temperature, catalyst type, and solvent play a crucial role. For photoreactive pressure-sensitive adhesives, increasing the concentration of a difunctional monomer (a crosslinker) reduces the amount of unreacted residual monomers, but an excessive amount can decrease flexibility and adhesive properties like tack and peel adhesion. mdpi.com The choice of solvent can also lead to different outcomes; for instance, in PPSU synthesis, using dimethylsulfoxide (DMSO) can cause cross-linking during processing, whereas N,N-dimethylacetamide yields a more stable polymer. mdpi.com

Table 2: Effect of Monomer Ratio on Polystyrene Sulfone (PPSU) Properties

| Molar Ratio (DCDPS:DHBP) | Molecular Weight (Mw, g/mol) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Source |

|---|---|---|---|---|---|---|

| 1.000:1.005 | 102,000 | 224 | 88 | 70 | 60 | mdpi.com |

| 1.000:1.010 | 60,100 | 221 | 86 | 60 | 50 | mdpi.com |

| 1.000:1.020 | 41,800 | 218 | 85 | 10 | 5 | mdpi.com |

| 1.000:1.050 | 24,100 | 210 | 78 | 5 | 2 | mdpi.com |

| 1.000:1.150 | 13,400 | 198 | 65 | 3 | 1.5 | mdpi.com |

Co-polymerization with Alkenes (e.g., Ethene and 1-Propene)

This compound and its derivatives can be effectively copolymerized with simple alkenes like ethene (ethylene) and 1-propene (propylene) to produce a range of materials from elastomers to rigid thermoplastics.

Elastomers and Graft Copolymers: A derivative, 1-isopropylidene-3a,4,7,7a-tetrahydroindene, can be terpolymerized with ethylene and propylene using vanadium-based catalysts. researchgate.net It can also be copolymerized with ethylene alone. researchgate.net In these reactions, the incorporation of the tetrahydroindene unit occurs primarily through the opening of the cyclohexene double bond. researchgate.net Tetrahydroindene is also listed as a suitable multi-ring alicyclic diene for creating graft polymers with ethylene-alpha-olefin copolymers, which can be used to improve the impact properties of polypropylene blends. googleapis.com

Cyclic Olefin Copolymers (COCs): The copolymerization of ethylene with cyclic olefins like tetrahydroindene, DCPD, or norbornene leads to the formation of COCs. googleapis.comgoogle.com These materials are amorphous, transparent thermoplastics with high glass transition temperatures, excellent optical properties, and good chemical resistance. mdpi.com Metallocene and other single-site catalysts, sometimes featuring a tetrahydroindenyl ligand, are often used to control the polymer microstructure and properties. googleapis.com By adjusting the ratio of ethylene to the cyclic monomer, properties such as stiffness, thermal resistance, and processability can be precisely controlled. rsc.org

Applications As Chemical Intermediates and Scaffolds in Advanced Synthesis

Precursors for Complex Organic Molecules

The unique structural framework of 3a,6,7,7a-tetrahydro-1H-indene makes it an ideal starting material for synthesizing more complex organic molecules. Its utility is frequently seen in annulation reactions, where its ring system is elaborated upon to build polycyclic structures. For instance, it is a key component in the synthesis of various cis-fused carbocyclic and heterocyclic systems. researchgate.netrsc.org

One notable application is in the construction of substituted hydroindanes and related polycyclic frameworks. Through reactions that target its double bond, such as epoxidation, dihydroxylation, and cleavage, a variety of functional groups can be introduced, paving the way for further transformations. For example, hydrogenation of related tetrahydroindene carboxylates leads to hexahydroindan (B1212726) derivatives, which are precursors for more complex structures. researchgate.netresearchgate.net The cis-stereochemistry of the ring junction is often retained throughout these synthetic sequences, providing excellent stereocontrol in the synthesis of target molecules. This is exemplified in the synthesis of cis-fused hexahydro-4aH-indeno[1,2-b]pyridines, which are tricyclic analogues of NK1 and dopamine (B1211576) receptor ligands. researchgate.net

The reactivity of the double bond also allows for its participation in pericyclic reactions, such as the Diels-Alder reaction, where it can act as a dienophile, leading to the formation of intricate bridged systems. youtube.com These reactions highlight the role of the tetrahydroindene core as a scaffold upon which molecular complexity can be systematically built.

Building Blocks for Polycyclic Aromatic Hydrocarbons (PAHs)

While direct conversion of this compound to PAHs is not its most common application, its derivatives serve as precursors in synthetic routes that ultimately lead to aromatic systems. The carbon skeleton of the tetrahydroindene moiety can be a foundational component of a larger polycyclic structure that is later aromatized.

Dehydrogenation or aromatization reactions of tetrahydroindene derivatives are key steps in forming indane or indene-based aromatic compounds. These reactions can be achieved using various chemical reagents or catalytic processes. The resulting structures can then be further elaborated into more extended polycyclic aromatic systems through annulation strategies, such as Friedel-Crafts acylations followed by cyclization, or through cross-coupling reactions that build additional aromatic rings onto the existing framework. These methods provide a controlled, stepwise approach to complex PAHs where the initial tetrahydroindene unit dictates the regiochemistry of the final aromatic product.

Intermediates in Natural Product Total Synthesis

The structural motif of this compound is embedded within numerous natural products, making it a critical intermediate in their total synthesis. Its rigid, bicyclic nature allows for the stereocontrolled introduction of substituents, which is essential for achieving the precise three-dimensional architecture of complex natural molecules.

Calcitriol Analogs: The synthesis of analogs of Calcitriol (the hormonally active form of Vitamin D) often involves intermediates with a hydrindane (hexahydroindene) core, which constitutes the C and D rings of the steroid. The cis-fusion of the tetrahydroindene system is crucial for establishing the correct stereochemistry of this part of the molecule. Synthetic strategies often involve the elaboration of a pre-formed cis-hydrindane (B1200222) building block, which is then coupled with a separate fragment to construct the full steroid skeleton.

Dendrobine Skeleton: Dendrobine is a complex alkaloid with a unique tricyclic skeleton. The synthesis of this natural product and its analogs can utilize intermediates derived from tetrahydroindene. The cis-fused ring system provides a rigid scaffold to control the stereochemistry of subsequent ring-forming reactions needed to construct the complete, cage-like structure of dendrobine.

Pleuromutilin: Pleuromutilin is a diterpene antibiotic with a complex 5-8-5 tricyclic ring system. The synthesis of its core structure has been approached using various strategies, some of which can conceptually be traced back to the manipulation of indene-type precursors. The controlled formation of the eight-membered ring often relies on the stereochemical information embedded in a cis-fused bicyclic starting material, a role that can be fulfilled by derivatives of this compound.

The following table summarizes the role of the tetrahydroindene scaffold in the synthesis of these natural products.

| Natural Product Target | Role of Tetrahydroindene Intermediate | Key Synthetic Transformations |

| Calcitriol Analogs | Forms the C/D ring system of the steroid core. | Elaboration of functional groups, coupling with A-ring precursors. |

| Dendrobine Skeleton | Provides the cis-fused hydrindane foundation. | Annulation and intramolecular cyclizations to form the third ring. |

| Pleuromutilin | Serves as a precursor for the 5-membered ring. | Ring-expansion or fragmentation-recombination strategies. |

Role in Developing Functional Materials

The rigid and well-defined structure of this compound and its derivatives makes them attractive building blocks for the synthesis of functional materials, including polymers and molecular scaffolds for catalysis or molecular recognition. acs.org

When incorporated into polymer chains, the bicyclic nature of the tetrahydroindene unit can impart specific properties such as increased thermal stability, rigidity, and a higher glass transition temperature compared to more flexible aliphatic or aromatic monomers. Polymers containing this motif can be prepared through ring-opening metathesis polymerization (ROMP) of the olefin, leading to materials with unique backbone structures.

Furthermore, functionalized tetrahydroindene derivatives can be used to create specific ligands for metal catalysts. The defined stereochemistry of the scaffold allows for the synthesis of chiral ligands that can be used in asymmetric catalysis, where the shape of the ligand is critical for inducing enantioselectivity in chemical reactions. The potential for creating diverse functional materials is also highlighted by its derivatives, such as this compound-4-carboxylic acid, which is mentioned in the context of advanced materials and electrocatalysis. acs.org

Utilization in Microbial Degradation Pathway Studies

In the realm of biochemistry and environmental science, this compound and its related structures are important intermediates in the microbial degradation of steroids. researchfloor.orgasm.org Many bacteria are capable of breaking down complex steroid molecules, such as cholesterol and steroid hormones, using them as a source of carbon and energy. uni-muenster.demdpi.comnih.gov

The degradation process involves a series of enzymatic reactions that systematically dismantle the steroid's four-ring nucleus. A common pathway involves the oxidative cleavage of the B-ring, which leads to the formation of seco-steroids. Subsequent degradation often yields a bicyclic intermediate possessing the indane skeleton. Specifically, a key intermediate in the degradation of the steroid nucleus is 3aα-H-4α-(3′-propionic acid)-5α-hydroxy-7aβ-methylhexahydro-1-indanone-δ-lactone (HIL), which is a functionalized hexahydroindanone. mdpi.com Studying the formation and subsequent breakdown of these indene-based intermediates is crucial for understanding the complete metabolic pathway of steroids in microorganisms.

This knowledge is not only fundamental to microbial ecology but also has significant biotechnological applications. By understanding these pathways, scientists can engineer microorganisms to produce valuable steroid drug precursors or to bioremediate environments contaminated with steroidal pollutants. uni-muenster.de The identification of intermediates like functionalized tetrahydroindenes in metabolic studies provides a roadmap for harnessing these microbial processes for industrial and environmental purposes. asm.org

Q & A

Q. What are the established synthetic routes for 3a,6,7,7a-Tetrahydro-1H-indene, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The compound can be synthesized via Diels-Alder reactions using cyclopentadiene derivatives as dienes and appropriate dienophiles. For example, dimerization of cyclopentadiene under controlled thermal conditions (e.g., 150°C, inert atmosphere) yields bicyclic structures, including this compound derivatives . Optimization involves:

- Temperature control : To minimize side reactions (e.g., over-dimerization).

- Catalyst selection : Lewis acids like AlCl₃ may accelerate regioselectivity.

- Purification : Fractional distillation or silica-gel chromatography (hexane/ethyl acetate) isolates the product .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., bridgehead hydrogens at δ 1.5–2.5 ppm) and carbon hybridization. For example, the bicyclic framework shows distinct signals for sp³ carbons (C9H12, MW 120.195) .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 120) confirm molecular weight, while fragmentation patterns identify bicyclic cleavage.

- IR Spectroscopy : C-H stretching (~2900 cm⁻¹) and ring vibrations (~1600 cm⁻¹) validate saturation and geometry.

Q. How does the stereochemistry of this compound influence its physicochemical properties and reactivity?

Methodological Answer:

- Cis/Trans Isomerism : The relative configuration of bridgehead substituents affects ring strain and stability. For instance, cis-isomers exhibit higher strain due to eclipsing interactions, lowering thermal stability .

- Reactivity : Stereoelectronics dictate regioselectivity in electrophilic additions (e.g., bromination favors less strained positions).

- Analytical Validation : Chiral HPLC or X-ray crystallography resolves stereoisomers, as demonstrated in kinetic resolutions of related derivatives .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and conformational dynamics of this compound?

Methodological Answer:

- Functional Selection : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) balance exact exchange and correlation, yielding accurate geometries and energies . The Colle-Salvetti correlation formula (LSDA) is less precise for strained systems .

- Basis Sets : 6-31G(d,p) captures polarization effects in bicyclic frameworks.

- Validation : Compare computed bond lengths/angles with X-ray data (e.g., C-C bridge distances ~1.54 Å) .

Table 1 : Accuracy of DFT Functionals for Strained Bicyclic Systems

| Functional | Avg. Bond Length Error (Å) | Energy Deviation (kcal/mol) |

|---|---|---|

| B3LYP | 0.008 | 2.4 |

| LSDA | 0.015 | 5.1 |

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

- Functional Benchmarking : Test multiple functionals (e.g., ωB97X-D for dispersion corrections) against experimental NMR shifts .

- Solvent Effects : Include implicit solvent models (e.g., PCM for CHCl₃) to refine chemical shift predictions.

- Triangulation : Cross-validate with vibrational spectra (IR/Raman) and crystallographic data .

Q. What advanced chromatographic or crystallographic strategies are employed to separate and characterize stereoisomers of this compound derivatives?

Methodological Answer:

- Chiral HPLC : Use amylose-based columns (Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Monitor enantiomeric excess (ee) via UV/ORD detectors .

- X-Ray Crystallography : Heavy-atom derivatives (e.g., brominated analogs) enhance diffraction contrast. Refine Flack parameters to assign absolute configurations.

Q. How do reaction mass compositions containing this compound affect mechanistic studies in multi-component systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.